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Compound of Interest

Compound Name: 1-Bromo-2,2,5-trimethylhexane

Cat. No.: B1528752 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: 1-Bromo-2,2,5-trimethylhexane is a primary alkyl bromide whose potential as a

synthetic building block remains largely unexplored in published literature. This technical guide

provides an in-depth analysis of its prospective research applications by extrapolating from the

well-established reactivity of primary alkyl halides. We detail potential synthetic routes, key

chemical transformations including nucleophilic substitution (S(_N)2), Grignard reagent

formation, and elimination (E2) reactions. This document serves as a foundational resource for

researchers seeking to incorporate this sterically hindered nine-carbon scaffold into novel

synthetic pathways, particularly in the fields of medicinal chemistry and materials science.

Introduction
1-Bromo-2,2,5-trimethylhexane (CAS No. 1466562-36-6) is an organobromine compound

with a unique branched structure.[1][2] As a primary alkyl halide, the bromine atom is situated

on a carbon atom that is bonded to only one other carbon atom. This structural feature is

pivotal, as it dictates the compound's reactivity, favoring bimolecular nucleophilic substitution

(S(_N)2) and facilitating the formation of organometallic reagents. The steric hindrance

introduced by the adjacent gem-dimethyl group on the C2 carbon, however, presents an

interesting chemical challenge and opportunity, potentially influencing reaction rates and

selectivity compared to unhindered primary alkyl halides.

This guide explores the untapped synthetic potential of 1-Bromo-2,2,5-trimethylhexane as a

versatile building block. By examining fundamental reaction classes applicable to primary alkyl
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halides, we provide a theoretical framework and hypothetical protocols to stimulate its use in

research and development.

Physicochemical Properties
While specific experimental data for 1-Bromo-2,2,5-trimethylhexane is scarce, its basic

properties can be identified from chemical databases. For comparative purposes, data for the

isomeric compound 1-Bromo-3,5,5-trimethylhexane is also included, as its properties are likely

to be similar.

Property
Value (1-Bromo-
2,2,5-
trimethylhexane)

Value (1-Bromo-
3,5,5-
trimethylhexane)

Reference

CAS Number 1466562-36-6 50915-80-5 [1][2][3]

Molecular Formula C(9)H({19})Br C(9)H({19})Br [1][2][3]

Molecular Weight 207.15 g/mol 207.15 g/mol [1][3]

Boiling Point Not available
196.7 °C at 760

mmHg
[4]

Density Not available 1.086 g/cm³ [4]

Refractive Index Not available 1.451 [4]

LogP 4.4 (Computed) 3.84 (Computed) [1][4]

Synthesis of 1-Bromo-2,2,5-trimethylhexane
Primary alkyl bromides are commonly synthesized from the corresponding primary alcohols. A

plausible route to 1-Bromo-2,2,5-trimethylhexane would be the hydrobromination of 2,2,5-

trimethylhexan-1-ol.
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Synthesis Pathway

2,2,5-Trimethylhexan-1-ol 1-Bromo-2,2,5-trimethylhexane  HydrobrominationHBr / H₂SO₄

Click to download full resolution via product page

Caption: Synthesis of 1-Bromo-2,2,5-trimethylhexane from its corresponding alcohol.

Experimental Protocol: Synthesis from 2,2,5-
trimethylhexan-1-ol
This protocol is adapted from general procedures for the conversion of primary alcohols to alkyl

bromides.

Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel,

place 2,2,5-trimethylhexan-1-ol (1.0 eq).

Reagent Addition: Cool the flask in an ice bath. Slowly add a mixture of concentrated sulfuric

acid (0.5 eq) and hydrobromic acid (48%, 1.2 eq) through the dropping funnel with constant

stirring.

Reaction: After addition is complete, heat the mixture to reflux for 3-4 hours. The reaction

progress can be monitored by thin-layer chromatography (TLC).

Workup: Cool the mixture to room temperature. Transfer the mixture to a separatory funnel

and wash with water, followed by a saturated sodium bicarbonate solution, and finally with

brine.

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate

the solvent under reduced pressure. The crude product can be purified by vacuum distillation

to yield 1-Bromo-2,2,5-trimethylhexane.
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Potential Research Application: Nucleophilic
Substitution (S(_N)2) Reactions
As a primary alkyl halide, 1-Bromo-2,2,5-trimethylhexane is an excellent substrate for S(_N)2

reactions.[5][6] This pathway allows for the direct displacement of the bromide ion by a wide

variety of nucleophiles, enabling the introduction of diverse functional groups. The rate of

S(_N)2 reactions is dependent on both the substrate and the nucleophile concentrations.[7][8]

The reaction proceeds via a backside attack, leading to an inversion of configuration if the

carbon center were chiral.[8]

General SN2 Pathway

1-Bromo-2,2,5-trimethylhexane R-Nu  Sₙ2 DisplacementNu⁻ Br⁻

Click to download full resolution via product page

Caption: General workflow for S(_N)2 reactions with 1-Bromo-2,2,5-trimethylhexane.

Application in Functional Group Interconversion
The S(_N)2 reaction is a cornerstone of organic synthesis for creating new carbon-heteroatom

bonds.
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Nucleophile (Nu⁻) Reagent Example
Product Functional
Group

Potential
Application

Cyanide
Sodium Cyanide

(NaCN)
Nitrile

Chain extension,

precursor to amines

and carboxylic acids

Azide Sodium Azide (NaN₃) Azide
Precursor to primary

amines via reduction

Hydroxide
Sodium Hydroxide

(NaOH)
Alcohol

Introduction of a

hydroxyl group

Alkoxide
Sodium Ethoxide

(NaOEt)
Ether

Synthesis of ethers

(Williamson Ether

Synthesis)

Thiolate

Sodium

Thiophenoxide

(NaSPh)

Thioether
Introduction of sulfur-

containing moieties

Iodide Sodium Iodide (NaI) Alkyl Iodide

Finkelstein reaction,

creating a more

reactive alkyl halide

Experimental Protocol: Synthesis of 2,2,5-
Trimethylhexyl Cyanide

Setup: To a solution of 1-Bromo-2,2,5-trimethylhexane (1.0 eq) in a polar aprotic solvent

such as dimethylformamide (DMF) or acetone in a round-bottom flask, add sodium cyanide

(1.2 eq).

Reaction: Heat the mixture at 50-70°C and stir vigorously. Monitor the reaction's progress by

TLC until the starting material is consumed.

Workup: Cool the reaction mixture to room temperature and pour it into water. Extract the

aqueous layer with diethyl ether (3x).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b1528752?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1528752?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium

sulfate, and concentrate under reduced pressure. The resulting crude nitrile can be purified

by vacuum distillation or column chromatography.

Potential Research Application: Grignard Reagent
Formation
Alkyl halides react with magnesium metal in an ether solvent to form highly nucleophilic

organomagnesium compounds known as Grignard reagents.[9][10][11] 1-Bromo-2,2,5-
trimethylhexane is a suitable precursor for forming (2,2,5-trimethylhexyl)magnesium bromide.

This reagent is a powerful carbon-based nucleophile and a strong base, making it extremely

useful for forming new carbon-carbon bonds.[11] All glassware and solvents must be

scrupulously dry, as Grignard reagents react readily with protic sources like water.[9]

Grignard Reagent Synthesis and Use

1-Bromo-2,2,5-trimethylhexane

(2,2,5-trimethylhexyl)magnesium bromide
  Formation

Mg⁰ / Dry Ether

New C-C Bonded Product  Reaction

Electrophile
(e.g., Aldehyde, Ketone, CO₂)

Click to download full resolution via product page

Caption: Formation and subsequent reaction of a Grignard reagent.

Applications of (2,2,5-trimethylhexyl)magnesium
bromide
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Electrophile Product Type Significance

Aldehydes Secondary Alcohol
Forms a new C-C bond and a

hydroxyl group

Ketones Tertiary Alcohol
Creates a quaternary carbon

center with a hydroxyl group

Esters Tertiary Alcohol (after 2 eq.)
Adds the alkyl group twice to

the carbonyl carbon

Carbon Dioxide (CO₂) Carboxylic Acid
Lengthens the carbon chain by

one and adds a carboxyl group

Epoxides Primary Alcohol
Opens the epoxide ring to form

a new C-C bond

Experimental Protocol: Preparation and Reaction with
Acetone

Preparation of Grignard Reagent:

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser (with

a drying tube), a dropping funnel, and a magnetic stirrer. Add magnesium turnings (1.1 eq)

to the flask.

Initiation: Add a small crystal of iodine to activate the magnesium. In the dropping funnel,

place a solution of 1-Bromo-2,2,5-trimethylhexane (1.0 eq) in anhydrous diethyl ether or

THF. Add a small portion of this solution to the magnesium. The reaction is initiated when

the color of the iodine fades and bubbling is observed.

Formation: Add the remainder of the alkyl bromide solution dropwise at a rate that

maintains a gentle reflux. After the addition is complete, continue to stir and reflux for an

additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Reaction with Acetone:
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Addition: Cool the freshly prepared Grignard solution in an ice bath. Add a solution of

acetone (1.0 eq) in anhydrous ether dropwise via the dropping funnel.

Quenching: After the addition is complete and the reaction has stirred for 30 minutes,

slowly and carefully quench the reaction by adding a saturated aqueous solution of

ammonium chloride.

Workup and Purification: Transfer the mixture to a separatory funnel, separate the layers,

and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over

anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The

resulting tertiary alcohol can be purified by column chromatography.

Potential Research Application: Elimination (E2)
Reactions
While primary alkyl halides typically favor S(_N)2 reactions, an E2 (bimolecular elimination)

reaction can be induced to form an alkene.[12] This requires the use of a strong, sterically

hindered base to disfavor the competing substitution pathway.[13][14] For 1-Bromo-2,2,5-
trimethylhexane, an E2 reaction would yield 2,2,5-trimethylhex-1-ene. The use of a bulky base

like potassium tert-butoxide (KO

𝑡t

Bu) is crucial.[13]

E2 Elimination Pathway

1-Bromo-2,2,5-trimethylhexane 2,2,5-Trimethylhex-1-ene  DehydrobrominationStrong, Hindered Base
(e.g., KOtBu)

Click to download full resolution via product page

Caption: E2 elimination of 1-Bromo-2,2,5-trimethylhexane to form an alkene.
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Experimental Protocol: Synthesis of 2,2,5-trimethylhex-
1-ene

Setup: In a round-bottom flask, dissolve potassium tert-butoxide (1.5 eq) in its corresponding

alcohol, tert-butanol, or another suitable solvent like THF.

Reagent Addition: Add 1-Bromo-2,2,5-trimethylhexane (1.0 eq) to the base solution at

room temperature or with gentle heating.

Reaction: Stir the mixture and heat to reflux for several hours. Monitor the reaction by GC-

MS or TLC to observe the formation of the alkene product and the disappearance of the

starting material.

Workup: Cool the reaction, pour it into water, and extract with a low-boiling point solvent like

pentane.

Purification: Wash the organic layer with water and brine, then dry it over anhydrous sodium

sulfate. The solvent can be carefully removed by distillation. The resulting alkene product,

being volatile, should be handled with care and can be further purified by fractional

distillation if necessary.

Conclusion
1-Bromo-2,2,5-trimethylhexane represents a valuable, yet underutilized, chemical scaffold. Its

nature as a primary alkyl halide opens up a rich area of synthetic chemistry, allowing for its

conversion into a multitude of other compound classes. Through nucleophilic substitution, it can

be functionalized with a wide array of heteroatoms. Its conversion to a Grignard reagent

provides a powerful tool for constructing complex carbon skeletons, a critical step in the

synthesis of new drug candidates and organic materials. Furthermore, controlled elimination

reactions offer a route to specific unsaturated systems. This guide provides the necessary

theoretical and practical foundation to encourage the adoption of 1-Bromo-2,2,5-
trimethylhexane as a versatile building block in modern organic synthesis.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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